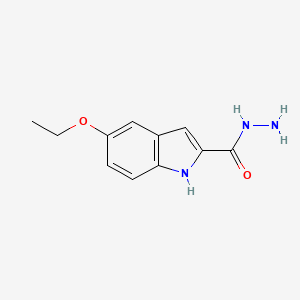

5-ethoxy-1H-indole-2-carbohydrazide

Description

5-Ethoxy-1H-indole-2-carbohydrazide (C₁₁H₁₃N₃O₂; MW: 219.25; CAS: 30464-76-7) is an indole-based carbohydrazide derivative characterized by an ethoxy substituent at the 5-position of the indole ring and a carbohydrazide moiety at the 2-position . Its synthesis typically involves the reaction of ethyl 5-ethoxy-1H-indole-2-carboxylate with hydrazine hydrate under reflux conditions, a method analogous to the preparation of other indole carbohydrazides (e.g., 1H-indole-5-carbohydrazide) .

Properties

IUPAC Name |

5-ethoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-8-3-4-9-7(5-8)6-10(13-9)11(15)14-12/h3-6,13H,2,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOLNCQRLCOPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-ethoxy-1H-indole-2-carbohydrazide typically involves the reaction of ethyl 5-ethoxyindole-2-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, where the ester group is converted into a carbohydrazide group . The general reaction scheme is as follows:

Starting Material: Ethyl 5-ethoxyindole-2-carboxylate

Reagent: Hydrazine hydrate

Reaction Conditions: Reflux

Chemical Reactions Analysis

Cyclization Reactions

5-ethoxy-1H-indole-2-carbohydrazide undergoes cyclization under specific conditions to form heterocyclic systems. For example:

-

Triazinoindolone Formation : Treatment with methyl orthoformate in DMF leads to the formation of 6,8-dichloro triazino[4,5-a]indol-1(2H)-one (Figure 1) via intramolecular cyclization .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Cyclization | Methyl orthoformate, DMF, reflux | 6,8-dichloro triazino[4,5-a]indol-1(2H)-one |

Condensation Reactions

The hydrazide group participates in condensation reactions with carbonyl compounds:

-

Hydrazone Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield Schiff bases (hydrazones) .

-

Sulfonhydrazide Synthesis : Reaction with toluene-p-sulfonyl chloride in pyridine produces sulfonylated derivatives (Figure 2) .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | 5-ethoxy-1H-indole-2-carbohydrazone | |

| Toluene-p-sulfonyl chloride | Pyridine, 0°C → RT | 2-Toluene-p-sulphonhydrazidocarbonyl-5-ethoxyindole |

Nucleophilic Reactions

The hydrazide moiety acts as a nucleophile in coupling and substitution reactions:

-

Amide Bond Formation : Reacts with carboxylic acids (e.g., 2,3-dihydro-1H-indene-4-carboxylic acid) using coupling agents like EDC/HOBt in DMF to form acylated derivatives (Figure 3) .

-

Mannich Reaction : Forms 3-(morpholinomethyl)-substituted indoles when treated with formaldehyde and morpholine .

Electrophilic Substitution on the Indole Ring

The indole nucleus undergoes electrophilic substitution, primarily at the C3 position due to its electron-rich nature . The ethoxy group at C5 directs incoming electrophiles to specific positions:

-

Halogenation : Chlorination with POCl yields 5,7-dichloro derivatives .

-

Formylation : Vilsmeier-Haack reaction introduces a formyl group at C3 .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | POCl, reflux | 5,7-dichloro-1H-indole-2-carbohydrazide | |

| Formylation | Vilsmeier reagent (POCl, DMF) | 3-Formyl-5-ethoxy-1H-indole-2-carbohydrazide |

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates reactions like hydrazone formation and cyclization:

-

Microwave Synthesis : Reduced reaction time from hours to minutes for hydrazones and Mannich bases .

| Reaction | Conventional Time | Microwave Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazone formation | 6–8 hours | 15–20 minutes | 85–92% | |

| Mannich reaction | 12 hours | 30 minutes | 78–84% |

Functional Group Transformations

-

Reduction : The hydrazide group can be reduced to an amine using LiAlH, yielding 5-ethoxy-1H-indole-2-carboxamide derivatives .

-

Oxidation : Limited data, but analogous indole carbohydrazides undergo oxidation to form nitro derivatives under strong acidic conditions .

Key Structural Insights

Scientific Research Applications

Medicinal Chemistry

5-Ethoxy-1H-indole-2-carbohydrazide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have demonstrated that derivatives of indole compounds exhibit strong antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). For instance, certain derivatives showed GI50 values ranging from 0.95 µM to 1.50 µM, indicating potency comparable to established chemotherapeutics like doxorubicin .

- Mechanisms of Action : The compound has been shown to inhibit key enzymes such as cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival. This multi-targeted approach enhances its potential as a therapeutic agent .

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits notable antiviral and antimicrobial properties. It has been studied for its effectiveness against various pathogens, suggesting a potential role in treating infectious diseases.

Biochemical Research

The compound is utilized in biochemical assays due to its ability to modulate enzyme activities involved in metabolic pathways. Its interaction with enzymes such as tryptophan hydroxylase suggests applications in neuropharmacology, particularly in the synthesis of neurotransmitters.

Industrial Applications

This compound is also relevant in industrial contexts:

- Pharmaceutical Production : It serves as a building block for synthesizing more complex indole derivatives used in drug development. Its structural versatility allows for modifications that can enhance biological activity or target specificity .

- Agrochemical Development : The compound's properties are being explored for use in agrochemicals, where its biological activity may contribute to pest control formulations .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of indole derivatives, several compounds including this compound were tested against MCF-7 cells. The results indicated that specific substitutions on the indole ring significantly enhanced antiproliferative activity, with particular derivatives outperforming doxorubicin in select assays .

Case Study 2: Enzyme Modulation

Another investigation focused on the biochemical interactions of this compound with tryptophan metabolism enzymes. This study highlighted the compound's potential role in modulating serotonin levels, which could have implications for mood disorders and other neurochemical conditions.

Mechanism of Action

The mechanism of action of 5-ethoxy-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of substituents at the 5-position of the indole ring significantly influences physicochemical properties. Key analogs include:

Pharmacological Activities

Antiproliferative Activity

- 5-Methoxy Derivatives : Exhibit potent antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in micromolar ranges), likely via interaction with tubulin or DNA .

- 5-Bromo-Oxadiazole Derivatives : Show EGFR kinase inhibition (IC₅₀: 0.89–1.42 μM), with bromo’s electron-withdrawing effects enhancing target binding .

- Sulfonamide Analogs : Demonstrated antimicrobial activity against S. aureus and E. coli (MIC: 8–32 μg/mL) and antioxidant activity (DPPH scavenging at 50–70%) .

Structural Characterization

- Spectroscopy : All analogs are characterized by ¹H/¹³C NMR, IR, and MS. The ethoxy group’s protons resonate at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet) in ¹H NMR, distinct from methoxy’s singlet at δ ~3.8 ppm .

- Crystallography : Methoxy and bromo analogs often form hydrogen-bonded networks (e.g., N–H⋯O interactions), but ethoxy’s larger substituent may disrupt packing, affecting solubility .

Biological Activity

5-Ethoxy-1H-indole-2-carbohydrazide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group at the 5-position and a carbohydrazide functional group at the 2-position of the indole structure. Its molecular formula is with a molecular weight of approximately 218.26 g/mol. This unique structure contributes to its varied biological activities.

The mechanism of action for this compound involves several pathways:

- Receptor Binding : Indole derivatives typically exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic processes and cellular functions.

- Gene Expression Modulation : Indole compounds can alter gene expression, leading to changes in cell behavior and function.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Preliminary studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound's IC50 values against these cell lines suggest significant potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 | 150 | |

| A549 | 200 | |

| HCT116 | 75 |

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, which is common among indole derivatives. It may inhibit the growth of various pathogens, contributing to its therapeutic potential in infectious diseases .

- Anti-inflammatory Effects : Like many indole derivatives, it may possess anti-inflammatory properties, potentially useful in treating inflammatory disorders .

Case Studies

A recent study investigated the anticancer properties of several indole derivatives, including this compound. The study reported promising results:

- Study on HCT116 Cells : The compound exhibited an IC50 value of 75 µg/mL, indicating strong cytotoxicity compared to standard chemotherapy agents .

- Comparative Analysis with Derivatives : In a comparative study involving various indole derivatives, this compound showed superior activity against cancer cells compared to other structurally similar compounds.

Biochemical Pathways Affected

The biological activity of this compound suggests it may influence several biochemical pathways:

- Cell Signaling Pathways : Indoles are known to modulate pathways involved in cell proliferation and apoptosis.

- Metabolic Pathways : The compound's interaction with metabolic enzymes could lead to altered metabolism in cancer cells, enhancing its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethoxy-1H-indole-2-carbohydrazide, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves esterification of 5-ethoxyindole-2-carboxylic acid in methanol (using sulfuric acid as a catalyst) followed by hydrazide formation with hydrazine hydrate. Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol for recrystallization). Yields can be optimized by monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of ester to hydrazine hydrate) . For analogous compounds, reaction times of 6–8 hours under reflux yield 71–90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the presence of ethoxy (-OCH2CH3), indole NH, and carbohydrazide (-CONHNH2) groups. For example, the ethoxy proton signal appears at δ 1.3–1.5 ppm (triplet) and δ 3.9–4.1 ppm (quartet) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1650 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (m/z) should align with the molecular formula C11H13N3O2 (e.g., [M+H]+ at 220.1) .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

- Methodology : Conduct solubility tests in polar (DMSO, methanol) and non-polar solvents (ethyl acetate) at room temperature. Stability is evaluated via accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–60°C) monitored by HPLC .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the three-dimensional structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for structure refinement. SHELXL refines anisotropic displacement parameters, while WinGX integrates data processing and visualization. For example, hydrogen-bonding patterns (e.g., N-H···O interactions) can be analyzed using ORTEP for Windows to generate thermal ellipsoid plots .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs by modifying substituents (e.g., replacing ethoxy with methoxy or halogen groups) and evaluate bioactivity. For antioxidant assays, use DPPH radical scavenging or FRAP tests. Compare IC50 values across derivatives to identify critical functional groups .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or kinases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can correlate electronic parameters (HOMO/LUMO) with activity .

Q. How should researchers address contradictions in reported bioactivity data for indole-2-carbohydrazide derivatives?

- Methodology : Apply contradiction analysis by comparing experimental conditions (e.g., assay protocols, cell lines). For instance, discrepancies in IC50 values may arise from variations in solvent (DMSO concentration) or incubation time. Meta-analyses using tools like RevMan can statistically reconcile data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.